molecular formula C20H20N4O2 B11036164 7-(2,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(2,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11036164
M. Wt: 348.4 g/mol
InChI Key: BRODAJNGHXHPMO-UHFFFAOYSA-N
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Description

“7-(2,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using hydrazine derivatives and aldehydes or ketones.

    Condensation Reactions: Involving the reaction of substituted phenylhydrazines with pyrimidine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processes: Where reactions are carried out in a stepwise manner.

    Continuous Flow Processes: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Used as catalysts or catalyst precursors in organic synthesis.

    Material Science:

Biology

    Enzyme Inhibition: Studied for their ability to inhibit specific enzymes.

    Receptor Binding: Investigated for their interactions with biological receptors.

Medicine

    Drug Development: Potential candidates for the development of new therapeutic agents.

    Antimicrobial Activity: Evaluated for their effectiveness against various microbial strains.

Industry

    Agriculture: Possible use as agrochemicals or plant growth regulators.

    Pharmaceuticals: Incorporated into formulations for various medical applications.

Mechanism of Action

The mechanism of action of “7-(2,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate biological pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    7-(2,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Similar triazolopyrimidine derivatives with different substituents.

    Other Heterocyclic Compounds: Such as triazoles, pyrimidines, and their analogs.

Uniqueness

The uniqueness of “7-(2,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H20N4O2/c1-13-4-6-14(7-5-13)17-11-18(24-20(23-17)21-12-22-24)16-9-8-15(25-2)10-19(16)26-3/h4-12,18H,1-3H3,(H,21,22,23)

InChI Key

BRODAJNGHXHPMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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